molecular formula C19H17N5O2S B2960168 N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 899969-48-3

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2960168
CAS No.: 899969-48-3
M. Wt: 379.44
InChI Key: WJLOWNIRGUYZDC-UHFFFAOYSA-N
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Description

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
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Scientific Research Applications

Utility in Heterocyclic Synthesis

Research has explored the utility of related enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These compounds are characterized by their spectral data and evaluated for potential applications, including as antipyrine derivatives, indicating their utility in medicinal chemistry and drug design (Fadda et al., 2012).

Role in Antimicrobial Activity

Some derivatives have been synthesized and assessed for their antimicrobial activities. For instance, pyridine-2(1H)-thione derivatives exhibit in vitro antimicrobial activities, suggesting that similar structures could be leveraged for developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Inhibitors of Kinase Activity

Compounds with related structures have been identified as potent and selective inhibitors of the Met kinase superfamily. These findings highlight the potential of N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide in therapeutic applications, particularly in targeting specific kinases implicated in disease pathways (Schroeder et al., 2009).

Applications in Corrosion Inhibition

Research on aryl pyrazolo pyridines has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This suggests that similar compounds could be developed into protective agents for metal preservation, highlighting an industrial application beyond pharmaceuticals (Sudheer & Quraishi, 2015).

Antifungal and Antitumor Activities

The synthesis and biological evaluation of derivatives have indicated moderate antifungal activities and promising antitumor activities. These findings suggest the potential of related chemical structures in the development of new therapeutic agents for treating fungal infections and cancer (Wu et al., 2012).

Properties

IUPAC Name

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-18(21-10-13-5-4-8-20-9-13)19(26)22-17-15-11-27-12-16(15)23-24(17)14-6-2-1-3-7-14/h1-9H,10-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLOWNIRGUYZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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